![molecular formula C12H22N4O B6643534 3-[[2-(Dimethylamino)pyrimidin-4-yl]amino]-4-methylpentan-1-ol](/img/structure/B6643534.png)
3-[[2-(Dimethylamino)pyrimidin-4-yl]amino]-4-methylpentan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[[2-(Dimethylamino)pyrimidin-4-yl]amino]-4-methylpentan-1-ol, also known as DMAPP, is a chemical compound that has been extensively studied for its potential use in scientific research. DMAPP is a type of pyrimidine-based inhibitor that has been shown to have a wide range of biochemical and physiological effects.
Mecanismo De Acción
3-[[2-(Dimethylamino)pyrimidin-4-yl]amino]-4-methylpentan-1-ol works by binding to specific enzymes and inhibiting their activity. For example, 3-[[2-(Dimethylamino)pyrimidin-4-yl]amino]-4-methylpentan-1-ol has been shown to inhibit the activity of protein kinase A, which is involved in a wide range of cellular processes, including cell growth and differentiation. 3-[[2-(Dimethylamino)pyrimidin-4-yl]amino]-4-methylpentan-1-ol has also been shown to inhibit the activity of phosphodiesterases, which are enzymes that break down cyclic nucleotides, such as cAMP and cGMP.
Biochemical and Physiological Effects:
3-[[2-(Dimethylamino)pyrimidin-4-yl]amino]-4-methylpentan-1-ol has been shown to have a wide range of biochemical and physiological effects. For example, 3-[[2-(Dimethylamino)pyrimidin-4-yl]amino]-4-methylpentan-1-ol has been shown to increase the levels of cyclic nucleotides in cells, which can lead to increased cell signaling and gene expression. 3-[[2-(Dimethylamino)pyrimidin-4-yl]amino]-4-methylpentan-1-ol has also been shown to inhibit the growth of cancer cells in vitro, suggesting that it may have potential as a cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-[[2-(Dimethylamino)pyrimidin-4-yl]amino]-4-methylpentan-1-ol in lab experiments is that it is a synthetic compound, which means that it can be produced in large quantities and with high purity. Additionally, 3-[[2-(Dimethylamino)pyrimidin-4-yl]amino]-4-methylpentan-1-ol has been extensively studied, which means that there is a large body of literature available on its properties and potential applications. However, one limitation of using 3-[[2-(Dimethylamino)pyrimidin-4-yl]amino]-4-methylpentan-1-ol in lab experiments is that it can be expensive to produce, which may limit its accessibility to some researchers.
Direcciones Futuras
There are many potential future directions for research on 3-[[2-(Dimethylamino)pyrimidin-4-yl]amino]-4-methylpentan-1-ol. One area of interest is the development of more selective inhibitors that target specific enzymes or pathways. Another area of interest is the use of 3-[[2-(Dimethylamino)pyrimidin-4-yl]amino]-4-methylpentan-1-ol in combination with other therapies, such as chemotherapy or immunotherapy, to enhance their effectiveness. Additionally, there is a need for further research on the safety and toxicity of 3-[[2-(Dimethylamino)pyrimidin-4-yl]amino]-4-methylpentan-1-ol, particularly in vivo.
Métodos De Síntesis
3-[[2-(Dimethylamino)pyrimidin-4-yl]amino]-4-methylpentan-1-ol is a synthetic compound that is typically produced through a multi-step process. The first step involves the reaction of 2,4-diamino-6-(dimethylamino)pyrimidine with 4-methyl-1-pentanol in the presence of a catalyst. This reaction produces a mixture of isomers, which are then separated and purified using various techniques, such as column chromatography and recrystallization. The final product is 3-[[2-(Dimethylamino)pyrimidin-4-yl]amino]-4-methylpentan-1-ol, which is a white crystalline solid.
Aplicaciones Científicas De Investigación
3-[[2-(Dimethylamino)pyrimidin-4-yl]amino]-4-methylpentan-1-ol has been studied extensively for its potential use in scientific research. It has been shown to have a wide range of applications, including as an inhibitor of various enzymes, such as protein kinases and phosphodiesterases. 3-[[2-(Dimethylamino)pyrimidin-4-yl]amino]-4-methylpentan-1-ol has also been studied for its potential use as a tool for studying various biological processes, such as cell signaling and gene expression.
Propiedades
IUPAC Name |
3-[[2-(dimethylamino)pyrimidin-4-yl]amino]-4-methylpentan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N4O/c1-9(2)10(6-8-17)14-11-5-7-13-12(15-11)16(3)4/h5,7,9-10,17H,6,8H2,1-4H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXCVTNPYYIMPLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CCO)NC1=NC(=NC=C1)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

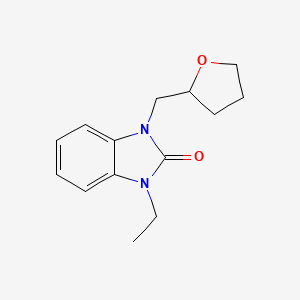
![N-[4-(cyanomethyl)phenyl]-1-methylpyrazole-3-carboxamide](/img/structure/B6643467.png)
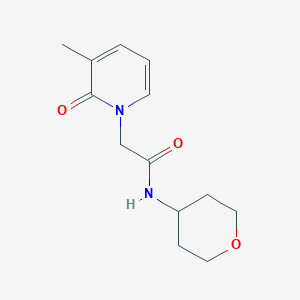
![3-[[(1-Methoxy-2-methylpropan-2-yl)amino]methyl]benzamide](/img/structure/B6643484.png)
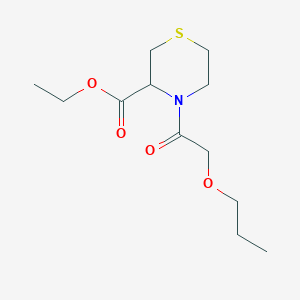
![(2S)-2-[(2-fluoro-4-methoxybenzoyl)amino]-3-methylbutanoic acid](/img/structure/B6643498.png)
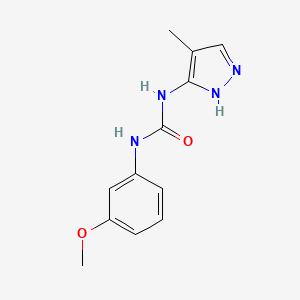

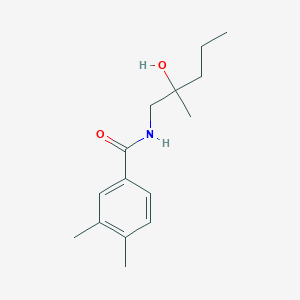

![5-bromo-2-hydroxy-N-[1-(oxolan-3-yl)ethyl]benzamide](/img/structure/B6643523.png)
![N-[3-(3,5-dimethylpyrazol-1-yl)propyl]-3-methyl-1,2,4-thiadiazol-5-amine](/img/structure/B6643525.png)

![3-fluoro-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyridine-4-carboxamide](/img/structure/B6643537.png)